2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione)
Overview
Description
2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(methylene) core linked to isoindoline-1,3-dione groups through oxy bridges, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 1,4-phenylenebis(methylene) and isoindoline-1,3-dione.
Formation of Intermediates: The phenylenebis(methylene) is reacted with suitable reagents to form intermediates that can link with isoindoline-1,3-dione.
Final Coupling: The intermediates are then coupled with isoindoline-1,3-dione under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to handle the multi-step synthesis efficiently.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(4-bromophenol): Similar structure but with bromine substituents.
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diethanol: Contains bromine and ethoxy groups.
Uniqueness
2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) is unique due to its specific structural arrangement and the presence of isoindoline-1,3-dione groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-21-17-5-1-2-6-18(17)22(28)25(21)31-13-15-9-11-16(12-10-15)14-32-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGUJELASHMGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)CON4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310982 | |
Record name | 2-[[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30777-94-7 | |
Record name | NSC235135 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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